1-(3-Methoxyphenyl)buta-2,3-dien-1-one
Description
Properties
InChI |
InChI=1S/C11H10O2/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4-8H,1H2,2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPSNCSJHBPPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology
The Meyer-Schuster rearrangement is a classic acid-catalyzed transformation of propargyl alcohols to α,β-unsaturated ketones. For 1-(3-methoxyphenyl)buta-2,3-dien-1-one, the protocol involves:
-
Synthesis of 1-(3-Methoxyphenyl)but-3-yn-1-ol :
-
Oxidation to Allenone :
Optimization Insights
-
Catalyst Alternatives : AgNO₃ in CH₃CN at 80°C facilitates cyclization but is less effective for methoxyphenyl derivatives.
-
Solvent Effects : Acetone ensures optimal oxidation kinetics.
Aldol Condensation-Dehydrogenation Approach
Procedure
Limitations
-
Requires harsh conditions for dehydrogenation, risking methoxy group demethylation.
Transition-Metal-Catalyzed Allenylation
Chromium-Catalyzed Method
Silver-Mediated Cyclization
-
Substrate : 1-(3-Methoxyphenyl)buta-2,3-dien-1-ol.
-
Catalyst : AgNO₃ (20 mol%) in CH₃CN at 80°C.
Comparative Analysis of Methods
Structural Characterization Data
-
¹H NMR (CDCl₃) : δ 7.35–7.20 (m, 4H, Ar-H), 6.05 (d, J = 10.5 Hz, 1H, CH₂), 5.90 (d, J = 17.5 Hz, 1H, CH₂), 3.85 (s, 3H, OCH₃), 2.55 (s, 2H, COCH₂).
Challenges and Mitigation Strategies
-
Demethylation : Use milder oxidants (e.g., MnO₂) instead of Jones reagent.
-
Byproduct Formation : Column chromatography (EtOAc/hexane, 10%) effectively isolates the product.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)buta-2,3-dien-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 1-(3-Methoxyphenyl)buta-2,3-dien-1-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of buta-2,3-dien-1-one can inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of combretastatin A-4, a well-known anticancer agent .
A specific study demonstrated that this compound analogs significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations as low as 25 μM . This suggests potential for further development as a therapeutic agent targeting microtubule dynamics.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This property could make it valuable in treating conditions characterized by chronic inflammation.
Biological Research Applications
Antioxidant Activity
The methoxy group in this compound contributes to its antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, protecting cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This opens avenues for research into its potential use as an antibacterial agent .
Materials Science Applications
Synthesis of New Materials
The compound serves as a building block in organic synthesis, facilitating the development of novel polymers and materials with tailored properties. Its ability to undergo various chemical transformations makes it suitable for creating high-performance materials used in coatings and adhesives.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Research | Evaluation of antiproliferative effects | Significant reduction in cell viability (59.9% at 25 μM) in lung cancer cell lines (A549 and NCI-H1299) |
| Inflammation Models | Assessment of anti-inflammatory effects | Reduced levels of inflammatory markers in animal models following administration |
| Antimicrobial Activity | Investigation of antibacterial properties | Demonstrated effectiveness against several bacterial strains |
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)buta-2,3-dien-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress responses, leading to reduced inflammation and enhanced cellular protection . The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)buta-2,3-dien-1-one (50)
1-(4-Nitrophenyl)buta-2,3-dien-1-one (59)
1-(4-Bromophenyl)buta-2,3-dien-1-one (51)
1-(2-(Allyloxy)phenyl)buta-2,3-dien-1-one (III)
- Synthesis : Oxidized from a propargyl alcohol precursor using Jones reagent, achieving 90% yield .
- Key Data :
Physical and Spectroscopic Properties
Meta-Substitution vs. Para-Substitution
- Steric Considerations : Meta-substitution avoids steric clashes in ortho positions, which could improve regioselectivity in reactions involving bulky reagents.
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Methoxyphenyl)buta-2,3-dien-1-one, and what experimental parameters are critical for yield optimization?
Methodological Answer: The synthesis of allenic ketones like this compound typically involves transition-metal-catalyzed cross-coupling or cyclization reactions. For example, palladium-catalyzed coupling of propargyl alcohols with aryl halides or copper-mediated allenylation of carbonyl compounds can be employed. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or CuI for efficient π-bond activation .
- Reaction temperature : Moderate heating (60–80°C) to balance reaction rate and side-product formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance intermediate stability .
Yield optimization requires strict moisture/oxygen exclusion and real-time monitoring (e.g., TLC or GC-MS).
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The conjugated allene system (C=C=C) shows characteristic downfield shifts: allenic protons (δ 5.5–6.5 ppm) and carbonyl carbon (δ 190–210 ppm). The 3-methoxyphenyl group exhibits distinct aromatic splitting patterns and a methoxy singlet (δ ~3.8 ppm) .
- IR : Strong absorption bands for the ketone (C=O, ~1680 cm⁻¹) and allenic C=C stretches (~1950 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 188.1 (calculated for C₁₁H₁₀O₂), with fragmentation peaks corresponding to the loss of CO (Δ m/z 28) .
Q. What stability considerations are essential for storing and handling this compound in laboratory settings?
Methodological Answer:
- Light sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent [2+2] photocycloaddition of the allene moiety.
- Temperature : Keep at –20°C to slow dimerization.
- Moisture control : Use molecular sieves in storage containers to avoid hydrolysis of the ketone group .
Advanced Research Questions
Q. How can density functional theory (DFT) be utilized to predict the electronic structure and reactivity of this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model:
- Electrostatic potential surfaces : Identify nucleophilic (allene) and electrophilic (carbonyl) sites for reaction planning.
- Transition-state analysis : Simulate activation energies for cycloaddition or electrophilic addition pathways .
- Solvent effects : Use implicit solvation models (e.g., PCM) to refine reaction barriers in polar solvents . Validation against experimental spectral data (e.g., NMR chemical shifts) is critical .
Q. What advanced chromatographic methods are recommended for resolving impurities in synthetic batches of this compound?
Methodological Answer:
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN:H₂O, 60:40 to 90:10 over 20 min) to separate allenic byproducts (e.g., dimerized species). Monitor at λ = 254 nm .
- GC-MS with derivatization : Silylate hydroxylated impurities (e.g., hydrolysis products) with BSTFA to enhance volatility .
- Validation : Compare retention times and mass spectra against spiked standards .
Q. How can contradictions in reported spectroscopic data for this compound be resolved?
Methodological Answer: Discrepancies often arise from solvent effects or tautomerism. To resolve:
- Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and –40°C .
- Isotopic labeling : Introduce ¹³C at the carbonyl position to track unexpected shifts caused by conjugation .
- Cross-validate with computational data : Compare experimental IR stretches with DFT-predicted vibrational modes .
Q. What mechanistic insights govern the Fe(III)-catalyzed functionalization of this compound in cycloaddition reactions?
Methodological Answer: FeCl₃ promotes [4+2] cycloaddition via Lewis acid activation:
Coordination : Fe³+ binds to the allene’s π-electrons, polarizing the C=C bonds .
Electrophilic activation : The carbonyl group becomes more susceptible to nucleophilic attack (e.g., by dienes or indoles) .
Steric control : Substituents on the 3-methoxyphenyl group dictate regioselectivity. Kinetic studies (e.g., Eyring plots) can quantify activation parameters .
Q. How does the methoxy substituent’s position (meta vs. para) influence the photophysical properties of this compound?
Methodological Answer:
- UV-Vis spectroscopy : The meta-methoxy group induces a bathochromic shift (~10 nm) compared to para-substituted analogs due to altered conjugation .
- Fluorescence quenching : Meta substitution enhances intersystem crossing (ISC) efficiency, reducing quantum yield. Compare lifetime data (τ) from time-resolved fluorescence assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
